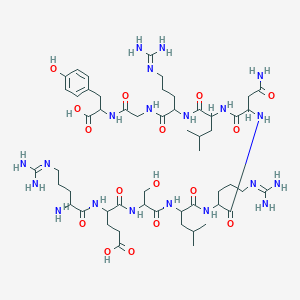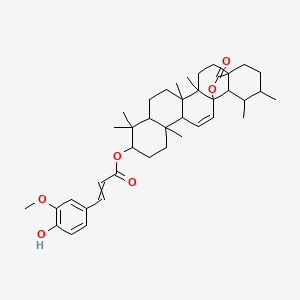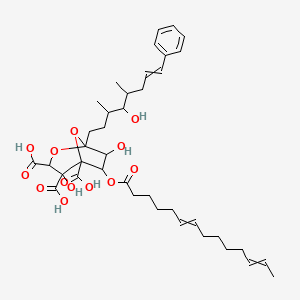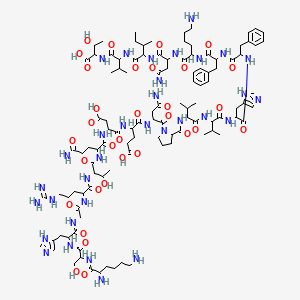
H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human leukocyte antigen B7.75-84 is a peptide derived from the human leukocyte antigen B7 molecule, which is part of the major histocompatibility complex class I. Human leukocyte antigen molecules are essential for the immune system as they present peptides to T cells, enabling the immune system to recognize and respond to pathogens .
Métodos De Preparación
The preparation of human leukocyte antigen B7.75-84 involves the synthesis of the peptide sequence using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide . Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography to obtain the desired purity and yield .
Análisis De Reacciones Químicas
Human leukocyte antigen B7.75-84 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Human leukocyte antigen B7.75-84 has numerous scientific research applications, particularly in the fields of immunology and medicine. It is used to study the interactions between human leukocyte antigen molecules and T cells, which are crucial for understanding immune responses to infections and diseases . Additionally, human leukocyte antigen B7.75-84 is employed in the development of immunotherapies and vaccines, as it can help identify and target specific antigens presented by human leukocyte antigen molecules . In the field of transplantation, human leukocyte antigen typing is essential for matching donors and recipients to prevent graft rejection .
Mecanismo De Acción
The mechanism of action of human leukocyte antigen B7.75-84 involves its presentation by human leukocyte antigen molecules on the surface of cells. This presentation allows T cells to recognize and bind to the peptide, leading to the activation of the immune response. The molecular targets involved in this process include the T cell receptor and co-stimulatory molecules such as CD8 . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes, which can target and destroy infected or malignant cells .
Comparación Con Compuestos Similares
Human leukocyte antigen B7.75-84 can be compared to other peptides derived from human leukocyte antigen molecules, such as human leukocyte antigen B27 and human leukocyte antigen A2. These peptides share similar functions in presenting antigens to T cells but differ in their amino acid sequences and binding specificities . Human leukocyte antigen B7.75-84 is unique in its specific sequence and the particular immune responses it can elicit . Other similar compounds include peptides derived from human leukocyte antigen class II molecules, which present antigens to CD4+ T cells and play a role in different aspects of the immune response .
Propiedades
Fórmula molecular |
C53H90N20O16 |
|---|---|
Peso molecular |
1263.4 g/mol |
Nombre IUPAC |
5-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
Clave InChI |
KXASYRUYKYOKGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)

![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)

![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)




![10-(Ethylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B10781667.png)
![[6-(3-Guanidino-propoxy)-1-oxo-3,4-dihydro-1H-isoquinolin-2-yl]-acetic acid](/img/structure/B10781670.png)
![6-{[(4-Benzenesulfonyl-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781680.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-(1H-indol-3-ylmethyl)-2-methyl-3,13-dioxo-1,4-diazacyclotridecane-5-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B10781691.png)